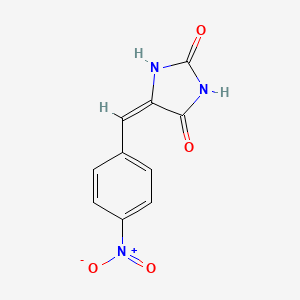![molecular formula C22H21ClN2O4 B11619421 Diethyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11619421.png)
Diethyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with ethyl groups at positions 3 and 6, and an amino group attached to a chloromethylphenyl ring at position 4. The compound also features carboxylate groups at positions 3 and 6, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethyl groups are introduced at positions 3 and 6 through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The amino group is introduced by reacting the quinoline derivative with 3-chloro-4-methylphenylamine under suitable conditions.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Aminoquinolines: Compounds with amino groups attached to the quinoline core.
Carboxylate-Substituted Quinoline: Compounds with carboxylate groups at various positions on the quinoline ring.
Uniqueness
3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethyl and carboxylate groups at positions 3 and 6, along with the amino group attached to a chloromethylphenyl ring, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H21ClN2O4 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
diethyl 4-(3-chloro-4-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-4-28-21(26)14-7-9-19-16(10-14)20(17(12-24-19)22(27)29-5-2)25-15-8-6-13(3)18(23)11-15/h6-12H,4-5H2,1-3H3,(H,24,25) |
Clé InChI |
CBMQHCXFOGMLMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=C(C=C3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B11619346.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619353.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B11619360.png)
![propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11619365.png)
![4-[(4-chlorophenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11619370.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11619378.png)
![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11619383.png)
![4-methoxybenzyl (2E)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutan-2-ylidene]hydrazinecarboxylate](/img/structure/B11619401.png)
![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619404.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one](/img/structure/B11619429.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11619441.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11619446.png)
